molecular formula C24H16ClN3O4S B15028318 (2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile

(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile

Cat. No.: B15028318
M. Wt: 477.9 g/mol
InChI Key: NMUDFJKMTAXFOZ-NBVRZTHBSA-N
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Description

(2E)-3-[2-(2-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core, a chlorophenoxy group, and a methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(2-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde or ketone.

    Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution of a chlorophenol derivative onto the pyrido[1,2-a]pyrimidine core.

    Attachment of the Methylbenzenesulfonyl Group: This is typically done through a sulfonylation reaction using a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrimidine moieties.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the structure.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new drugs with specific biological activities.

Industry

In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(2-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-3-[2-(2-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H16ClN3O4S

Molecular Weight

477.9 g/mol

IUPAC Name

(E)-3-[2-(2-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile

InChI

InChI=1S/C24H16ClN3O4S/c1-16-9-11-17(12-10-16)33(30,31)18(15-26)14-19-23(32-21-7-3-2-6-20(21)25)27-22-8-4-5-13-28(22)24(19)29/h2-14H,1H3/b18-14+

InChI Key

NMUDFJKMTAXFOZ-NBVRZTHBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4Cl)/C#N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4Cl)C#N

Origin of Product

United States

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